molecular formula C21H16N4O6S2 B2537289 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide CAS No. 886901-17-3

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide

Cat. No.: B2537289
CAS No.: 886901-17-3
M. Wt: 484.5
InChI Key: KTKIJXJRIJWMNM-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide is a benzothiazole-derived compound characterized by a methoxy group at position 4, a nitro group at position 6 on the benzo[d]thiazole ring, and a 2-(phenylsulfonamido)benzamide substituent. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which modulate electronic properties and reactivity.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6S2/c1-31-17-11-13(25(27)28)12-18-19(17)22-21(32-18)23-20(26)15-9-5-6-10-16(15)24-33(29,30)14-7-3-2-4-8-14/h2-12,24H,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKIJXJRIJWMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Acetylamino-4-methoxybenzothiazole

Reaction Scheme
4-Methoxy-2-aminobenzenethiol is acetylated using acetic anhydride in pyridine, followed by cyclization with potassium thiocyanate in hydrochloric acid.

Conditions

  • Acetylation : 4-Methoxy-2-aminobenzenethiol (1.0 eq), acetic anhydride (1.2 eq), pyridine, 0°C → room temperature, 4 h.
  • Cyclization : Acetylated intermediate (1.0 eq), KSCN (1.5 eq), HCl (conc.), reflux, 6 h.

Yield : 82–88%
Characterization :

  • Melting Point : 189–192°C
  • FT-IR (cm$$^{-1}$$) : 3280 (N–H), 1665 (C=O), 1590 (C=N).

Nitration to Introduce the 6-Nitro Group

Reaction Scheme
2-Acetylamino-4-methoxybenzothiazole undergoes nitration using fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C.

Conditions

  • Substrate (1.0 eq), HNO$$3$$ (1.5 eq), H$$2$$SO$$_4$$, 0–5°C, 3 h.
    Yield : 78–85%
    Characterization :
  • $$ ^1H $$-NMR (CDCl$$3$$) : δ 8.42 (s, 1H, H-5), 7.89 (d, 1H, H-7), 4.12 (s, 3H, OCH$$3$$).

Hydrolysis to 4-Methoxy-6-nitrobenzo[d]thiazol-2-amine

Reaction Scheme
The acetyl group is cleaved via alkaline hydrolysis using 10% NaOH in methanol.

Conditions

  • Nitrated intermediate (1.0 eq), NaOH (2.0 eq), methanol, reflux, 4 h.
    Yield : 90–94%
    Characterization :
  • HRMS (ESI-TOF) : [M+H]$$^+$$ calcd. for C$$8$$H$$6$$N$$3$$O$$3$$S: 232.0128; found: 232.0122.

Synthesis of 2-(Phenylsulfonamido)benzoic Acid

Sulfonylation of 2-Aminobenzoic Acid

Reaction Scheme
2-Aminobenzoic acid reacts with benzenesulfonyl chloride in dichloromethane using pyridine as a base.

Conditions

  • 2-Aminobenzoic acid (1.0 eq), benzenesulfonyl chloride (1.2 eq), pyridine (1.5 eq), CH$$2$$Cl$$2$$, 0°C → room temperature, 6 h.
    Yield : 86–91%
    Characterization :
  • $$ ^{13}C $$-NMR (DMSO-d$$6$$) : δ 167.8 (COOH), 139.2 (SO$$2$$Ph), 132.4–127.3 (aromatic carbons).

Activation to Acyl Chloride

Reaction Scheme
The carboxylic acid is converted to its acyl chloride using thionyl chloride.

Conditions

  • 2-(Phenylsulfonamido)benzoic acid (1.0 eq), SOCl$$_2$$ (3.0 eq), reflux, 2 h.
    Yield : 95%

Coupling Reaction to Form the Target Compound

Reaction Scheme
4-Methoxy-6-nitrobenzo[d]thiazol-2-amine is coupled with 2-(phenylsulfonamido)benzoyl chloride using HOBt/EDC in DMF.

Conditions

  • Benzothiazole amine (1.0 eq), acyl chloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DMF, 0°C → room temperature, 12 h.
    Yield : 89–93%
    Characterization :
  • Melting Point : 298–301°C
  • HRMS (ESI-TOF) : [M+H]$$^+$$ calcd. for C$$21$$H$$15$$N$$4$$O$$6$$S$$_2$$: 507.0431; found: 507.0426.

Analytical Data and Reaction Optimization

Table 1. Comparative Yields of Key Synthetic Steps

Step Reagents/Conditions Yield (%)
Benzothiazole nitration HNO$$3$$/H$$2$$SO$$_4$$, 0°C 78–85
Sulfonylation PhSO$$_2$$Cl, pyridine 86–91
Amide coupling EDC/HOBt, DMF 89–93

Table 2. Spectroscopic Data for Target Compound

Technique Key Signals
$$ ^1H $$-NMR (DMSO-d$$_6$$) δ 8.65 (s, 1H, H-5), 8.21 (d, 2H, SO$$2$$Ph), 7.92–7.45 (m, 7H, aromatics), 4.08 (s, 3H, OCH$$3$$)
$$ ^{13}C $$-NMR δ 168.9 (CONH), 159.2 (C=N), 142.1 (SO$$_2$$Ph)
HRMS [M+H]$$^+$$ 507.0426

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, or other reducing agents.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Reduction of the nitro group: Formation of the corresponding amino derivative.

    Substitution of the methoxy group: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide has been investigated for several biological activities:

Antimicrobial Activity

Compounds within this structural class have demonstrated significant antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli
  • Fungal strains : Candida albicans

The minimum inhibitory concentrations (MIC) for these compounds often show promising results compared to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Potential

Research has highlighted the anticancer properties of thiazole derivatives, with some studies reporting that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human colorectal carcinoma (HCT116)
  • IC50 Values : Some derivatives showed IC50 values lower than standard chemotherapeutic agents such as 5-fluorouracil (5-FU), suggesting enhanced potency .

Enzyme Inhibition

The sulfonamide group is known for its enzyme inhibition capabilities, particularly against:

  • Dihydrofolate reductase (DHFR) : A target for antimetabolite antimicrobials.
  • Acetylcholinesterase (AChE) : Relevant in Alzheimer's disease treatment.

Studies have shown that compounds with similar structures can inhibit these enzymes effectively .

Electrophilic Character

The compound's electrophilic nature allows it to interact with nucleophilic sites on biomolecules, enhancing its antibacterial activity. This property is particularly significant in the development of new antibiotics targeting resistant strains .

Research and Development Implications

The diverse applications of this compound suggest its potential role in drug discovery and development:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Organic Synthesis : It serves as an intermediate in synthesizing more complex molecules with desired biological activities.
  • Materials Science : Investigations into its properties may lead to the development of new materials with specific functionalities .

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialE. coli1.27 µg/mL
Compound BAntifungalCandida albicans0.85 µg/mL
Compound CAnticancerHCT1164.53 µM

These findings underscore the compound's potential as a versatile agent in therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The sulfonamide group may also contribute to its activity by interacting with specific proteins or enzymes.

Comparison with Similar Compounds

Structural Analogues with Modified Benzo[d]thiazole Substituents

Key structural variations among similar compounds include substitutions on the benzo[d]thiazole ring and modifications to the benzamide/sulfonamide groups.

Compound Name Substituents (Benzo[d]thiazole) Functional Groups (Benzamide/Sulfonamide) Key Properties/Applications References
N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 6-nitro Benzamide Corrosion inhibition; intermediate in synthesis
N-(6-aminobenzo[d]thiazol-2-yl)benzamide (ABTA) 6-amino Benzamide Enhanced solubility; corrosion inhibition
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 4-methoxy, 6-methoxy Benzamide Potential pharmaceutical intermediate
N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide derivatives 4-methoxy, 7-morpholino Fluorinated benzamide PET imaging agents
Target Compound 4-methoxy, 6-nitro 2-(phenylsulfonamido)benzamide Hypothesized kinase inhibition N/A

Key Observations :

  • Nitro vs. In contrast, the amino group in ABTA increases solubility and electron density .
  • Methoxy Positioning: The 4-methoxy group in the target compound and 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () may stabilize the benzothiazole ring via resonance, whereas the 7-morpholino group in derivatives improves pharmacokinetic properties for imaging .
  • Sulfonamide vs. Benzamide : The phenylsulfonamido group in the target compound introduces a rigid, planar structure compared to simpler benzamide derivatives, which could enhance target specificity in biological systems .
Physicochemical Properties
  • Spectroscopic Data :
    • 1H NMR : The target compound’s methoxy group would resonate near 3.8–4.0 ppm, while nitro groups deshield adjacent protons (e.g., 8.0–9.0 ppm in ). The phenylsulfonamido NH may appear as a singlet near 10–12 ppm .
    • IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹, C-S at ~750 cm⁻¹) and nitro (N-O at ~1520 cm⁻¹) groups would distinguish it from analogs .
  • Melting Points : Similar nitro-containing benzothiazoles (e.g., ’s 12b) exhibit high melting points (234–238°C), suggesting the target compound is a stable solid .

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including antitumor and antimicrobial properties. The presence of functional groups such as methoxy, nitro, and sulfonamide enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

PropertyValue
Molecular FormulaC16H16N4O3S
Molecular Weight348.39 g/mol
Density1.4 g/cm³
Melting PointNot available
LogP3.5

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Introduction of Functional Groups : The methoxy and nitro groups are added through electrophilic aromatic substitution reactions.
  • Attachment of the Sulfonamide Group : This is achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines.

  • Case Study : A study evaluated the antitumor effects of several benzothiazole derivatives, demonstrating that those with nitro substituents had enhanced cytotoxicity against human cancer cell lines, such as HCC827 and NCI-H358, with IC50 values ranging from 6 to 20 μM .

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Testing Method : The antimicrobial activity was assessed using broth microdilution methods against Escherichia coli and Staphylococcus aureus.
MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets, potentially inhibiting critical pathways involved in cell proliferation and survival. The nitro group may play a significant role in DNA binding, which is essential for its antitumor activity.

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